N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide is a chemical compound belonging to the class of 1,2-bis-sulfonamide derivatives. This compound has garnered interest due to its potential to modulate chemokine receptors, which are involved in various physiological and pathological processes, including inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl chloride with 3-aminophenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxepine ring.
Reduction: Reduced forms of the sulfonamide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating chemokine receptors, which are crucial in immune response and inflammation.
Medicine: Potential therapeutic agent for conditions involving inflammation and immune response.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily by modulating chemokine receptors, which are G protein-coupled receptors involved in the regulation of immune cell trafficking. By binding to these receptors, N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide can influence various signaling pathways, leading to altered immune responses and reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido derivatives: These compounds share a similar core structure but differ in their functional groups.
Sulfonamide derivatives: Compounds with sulfonamide groups that exhibit similar biological activities.
Uniqueness
N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide is unique due to its specific structure, which allows it to effectively modulate chemokine receptors. This specificity makes it a valuable compound for research in inflammation and immune response modulation.
Properties
IUPAC Name |
N-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonylamino)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-12(20)18-13-4-2-5-14(10-13)19-25(21,22)15-6-7-16-17(11-15)24-9-3-8-23-16/h2,4-7,10-11,19H,3,8-9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUYEDVQRKQTLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.